

# An In-depth Technical Guide to alpha-D-Sorbofuranose

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## Compound of Interest

Compound Name: *alpha-D-sorbofuranose*

Cat. No.: *B12657867*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **alpha-D-sorbofuranose**, a furanose form of the ketohexose D-sorbose. While D-sorbose and its derivatives are notable for their role in the industrial synthesis of Vitamin C, the specific biological functions and therapeutic applications of the **alpha-D-sorbofuranose** isomer are less well-documented. This document collates the available chemical and physical data, explores its structural characterization, and discusses its potential, though currently under-investigated, role in metabolic pathways and drug discovery.

## Chemical Identity and Properties

**alpha-D-Sorbofuranose** is a monosaccharide with the chemical formula  $C_6H_{12}O_6$ .<sup>[1]</sup> Its structure consists of a five-membered furanose ring. The "alpha" designation refers to the stereochemistry at the anomeric carbon (C2), where the hydroxyl group is oriented in a specific configuration relative to the other substituents on the ring.

Table 1: Chemical Identifiers for **alpha-D-Sorbofuranose**

Identifier	Value
CAS Number	41847-04-3[1]
PubChem CID	12306014[1]
ChEBI ID	CHEBI:48672[1]
UNII	3SCU9L0VMC[1]
InChI Key	RFSUNEUAIZKAJO-MOJAZDJTSA-N[1]
Canonical SMILES	<chem>C([C@@H]1--INVALID-LINK--(CO)O)O"&gt;C@@HO)O</chem> [1]
IUPAC Name	(2S,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[1]

Table 2: Physicochemical Properties of **alpha-D-Sorbofuranose**

Property	Value
Molecular Formula	C6H12O6[1]
Molecular Weight	180.16 g/mol [1]
Monoisotopic Mass	180.06338810 Da[1]
Topological Polar Surface Area	110 Å²[1]
Complexity	162[1]
Hydrogen Bond Donor Count	5[1]
Hydrogen Bond Acceptor Count	6[1]

## Synonyms

**alpha-D-Sorbofuranose** is also known by several other names, including:

- α-D-Sorbofuranose
- alpha-D-Sorbofuranoside

- A specific stereoisomer of D-Sorbose in its furanose form.

## Structural Elucidation: Experimental Protocols

The precise three-dimensional structure of **alpha-D-sorbofuranose** is determined through a combination of spectroscopic and computational methods.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state structure and conformation of carbohydrates.

- $^1\text{H}$  NMR: Provides information about the proton environment, including stereochemical arrangement through the analysis of coupling constants (J-values).
- $^{13}\text{C}$  NMR: Identifies the number of unique carbon atoms and their chemical environments. The chemical shift of the anomeric carbon (C2) is particularly useful in confirming the anomeric configuration.

Due to the dynamic equilibrium of D-sorbose in solution (mutarotation), which includes alpha and beta furanose and pyranose forms, as well as the open-chain form, obtaining clean spectra for the specific **alpha-D-sorbofuranose** isomer can be challenging.

## X-ray Crystallography

X-ray crystallography provides definitive evidence of the solid-state structure of a molecule. However, obtaining a single crystal of **alpha-D-sorbofuranose** is difficult as it is often a minor isomer in solution, with the pyranose form being more likely to crystallize.

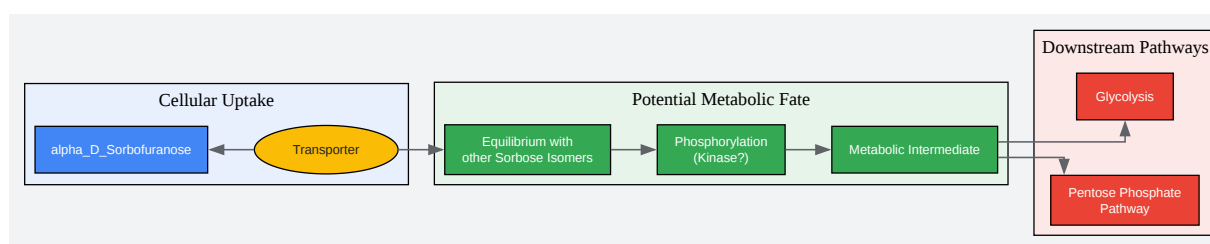
## Potential Biological Significance and Signaling Pathways

Currently, there is a notable lack of specific research on the biological activity and signaling pathways directly involving **alpha-D-sorbofuranose**. However, we can infer potential roles based on the metabolism of its parent compound, D-sorbose, and the general functions of furanosides in biological systems.

D-Sorbose is a key intermediate in the industrial synthesis of ascorbic acid (Vitamin C). In some microorganisms, L-sorbose (the L-enantiomer of D-sorbose) can be metabolized through phosphorylation and subsequently enter the pentose phosphate pathway. It is plausible that enzymes exist which can also recognize and process D-sorbose and its isomers.

The structural similarity of **alpha-D-sorbofuranose** to other biologically important furanoses, such as D-fructose and D-ribose, suggests the possibility of interactions with various enzymes, transporters, and receptors that recognize these related sugars. However, specific studies to confirm such interactions are lacking.

Given the absence of a defined signaling pathway for **alpha-D-sorbofuranose**, a logical workflow for its potential metabolic integration is presented below.



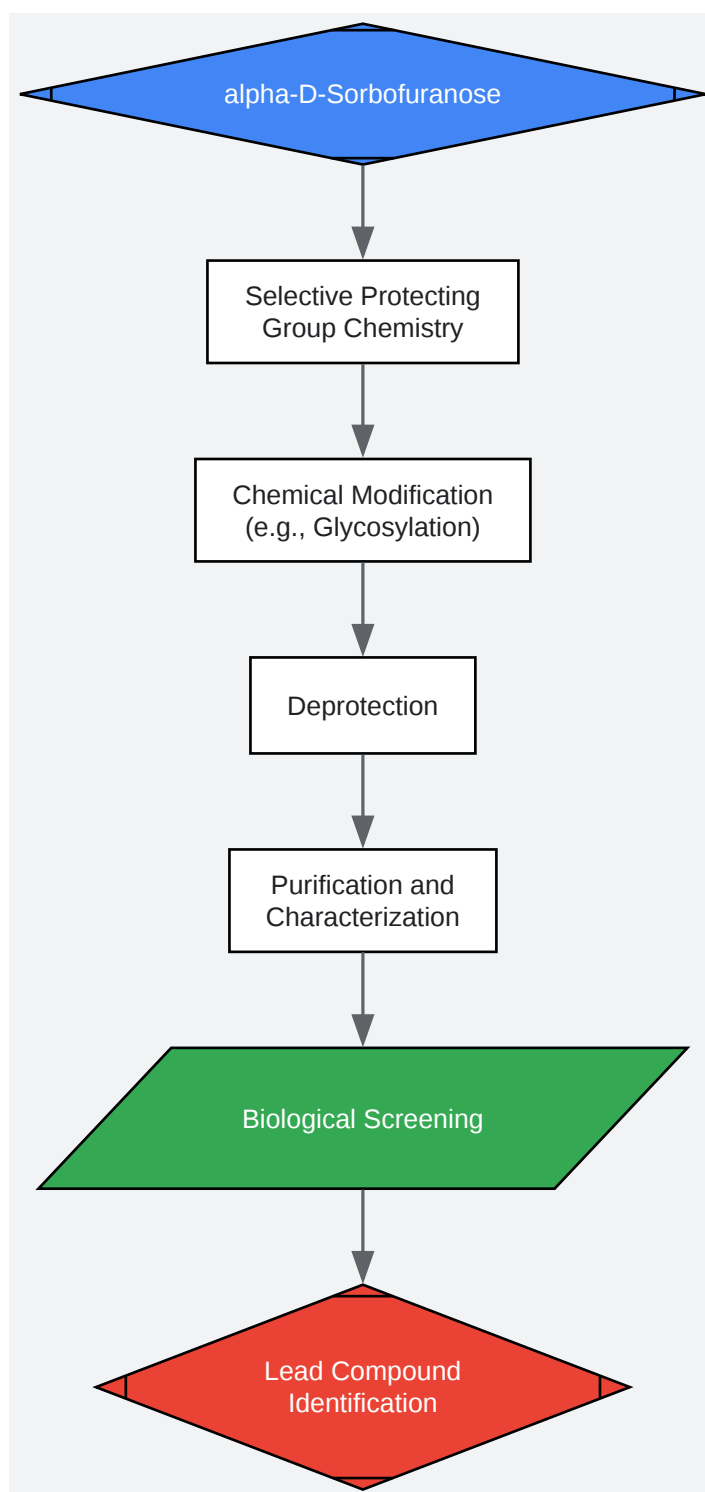
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Caption: A logical workflow for the potential cellular uptake and metabolism of **alpha-D-sorbofuranose**.

## Role in Drug Discovery and Development

While specific drugs based on an **alpha-D-sorbofuranose** scaffold are not currently on the market, its rigid furanose ring makes it an attractive starting point for the synthesis of novel therapeutic agents.[2] Carbohydrate scaffolds are increasingly being used in drug design due to their chirality and the dense presentation of functional groups, which can allow for specific interactions with biological targets.[2]

The synthesis of glycosides and other derivatives of **alpha-D-sorbofuranose** could lead to the development of compounds with novel biological activities. Protecting group chemistry is essential in the targeted modification of the multiple hydroxyl groups present on the furanose ring.



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Caption: A generalized experimental workflow for the development of **alpha-D-sorbofuranose** derivatives for drug discovery.

## Conclusion and Future Perspectives

**alpha-D-Sorbofuranose** remains a relatively understudied isomer of D-sorbose. While its fundamental chemical and physical properties are known, a significant gap exists in the understanding of its biological role and potential therapeutic applications. Future research should focus on elucidating the specific enzymes that interact with this furanoside, its potential involvement in metabolic and signaling pathways, and the systematic synthesis and screening of its derivatives to explore their pharmacological potential. The development of efficient and stereoselective synthetic routes to **alpha-D-sorbofuranose** and its glycosides will be crucial in advancing these research efforts.

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## References

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